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Compound of Interest

Compound Name: Strontium lactate

Cat. No.: B1616434 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strontium, a trace element found in bone and teeth, has garnered significant

interest in regenerative dentistry for its ability to promote dental pulp regeneration.[1] Strontium

ions (Sr²⁺), the bioactive component, have been shown to stimulate the proliferation and

differentiation of human dental pulp stem cells (hDPSCs), leading to the formation of reparative

dentin.[2] This document provides detailed application notes and protocols for utilizing

strontium lactate to enhance dental pulp regeneration, based on current scientific findings.

Strontium lactate, as a source of bioavailable strontium ions, is a promising agent for vital

pulp therapies.

Mechanism of Action
Strontium ions influence a cascade of cellular signaling pathways that govern cell fate, leading

to enhanced odontogenic differentiation of dental pulp stem cells. The primary mechanisms

involve the activation of the Wnt/β-catenin, MAPK/ERK, and PI3K/Akt signaling pathways, often

initiated through the Calcium-Sensing Receptor (CaSR).[2][3]

Signaling Pathways in Strontium-Mediated Dental
Pulp Regeneration
The following diagrams illustrate the key signaling pathways activated by strontium ions in

dental pulp stem cells.
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Caption: Key signaling pathways activated by strontium ions in dental pulp stem cells.

Quantitative Data Summary
The following tables summarize the quantitative effects of strontium on dental pulp stem cells

(DPSCs) as reported in various studies.

Table 1: Effect of Strontium on DPSC Proliferation and Viability
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Strontium
Compound

Concentrati
on

Cell Type Assay Outcome Reference

Strontium

Chloride
0.1 - 2.5 mM hDPSCs

Proliferation

Assay

Induces

proliferation
[2]

Strontium

Chloride
0.01 mM hPDLSCs CCK-8 Assay

Significantly

enhanced

proliferation

at day 5

[4][5]

Strontium

Chloride

25 - 500

µg/ml
PDLSCs

[³H]-

thymidine

incorporation

Increased

proliferation

after 24h

[6]

Table 2: Effect of Strontium on DPSC Odontogenic Differentiation
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Strontium
Compound

Concentrati
on

Cell Type Assay Outcome Reference

Strontium

Chloride
0.1 - 2.5 mM hDPSCs

ALP Activity

Assay

Induces ALP

activity
[2]

Strontium

Chloride
0.01 mM hPDLSCs

ALP Activity

Assay

Markedly

increased

ALP activity

at 7 days

[4]

Calcium

Strontium

Silicate

N/A HDPSCs
ALP Activity

Assay

Significantly

higher ALP

activity after

14 days

[1][7]

Strontium

Chloride
1 and 2.5 mM hDPSCs

Collagen

Formation

Assay

Stimulated

collagen

formation

[2]

Strontium

Chloride
1 and 2.5 mM hDPSCs

Alizarin Red

S Staining

Stimulated

mineralization
[2]

Strontium

Chloride
0.01 mM hPDLSCs

Alizarin Red

S Staining

Significantly

enhanced

mineralized

nodule

formation at

21 days

[4][5]

Calcium

Strontium

Silicate

N/A HDPSCs
Alizarin Red

S Staining

Higher

mineralization

after 14 and

21 days

[1][7]

Table 3: Effect of Strontium on Odontogenic Gene Expression
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Strontium
Compound

Concentration Cell Type
Genes
Upregulated

Reference

Strontium

Chloride
Not specified hDPSCs

Runx2, DSPP,

DMP1
[3]

Strontium

Chloride
Not specified hDPSCs DSPP, DMP-1 [2]

Strontium

Chloride
0.01 mM hPDLSCs

COL-1, ALP,

RUNX2
[4][5]

Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of strontium
lactate in promoting dental pulp regeneration.

Protocol 1: In Vitro Culture of Human Dental Pulp Stem
Cells (hDPSCs)
This protocol outlines the standard procedure for isolating and culturing hDPSCs.
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Extract healthy third molars

Mechanically extract dental pulp tissue

Digest pulp tissue with collagenase/dispase

Culture isolated cells in α-MEM with 10% FBS

Incubate at 37°C, 5% CO₂

Passage cells upon reaching 80-90% confluency

Characterize cells (e.g., flow cytometry for stem cell markers)

hDPSCs ready for experiments

Click to download full resolution via product page

Caption: Workflow for the isolation and culture of hDPSCs.

Methodology:
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Tooth Collection: Obtain healthy, caries-free human third molars with patient consent and

ethical approval.

Pulp Extraction: Fracture the tooth to expose the pulp chamber and gently remove the pulp

tissue.

Enzymatic Digestion: Mince the pulp tissue and digest it in a solution of collagenase type I

and dispase at 37°C for 1 hour.

Cell Culture: Plate the resulting cell suspension in alpha-Minimum Essential Medium (α-

MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin.

Incubation: Maintain the culture in a humidified incubator at 37°C with 5% CO₂.

Cell Passaging: When cells reach 80-90% confluency, detach them using trypsin-EDTA and

subculture at a 1:3 ratio.

Characterization: Confirm the mesenchymal stem cell phenotype using flow cytometry for

markers such as CD29, CD44, CD90, and CD105.

Protocol 2: Assessment of Odontogenic Differentiation
This protocol describes how to induce and assess the odontogenic differentiation of hDPSCs in

the presence of strontium lactate.

A. Alkaline Phosphatase (ALP) Activity Assay

Cell Seeding: Seed hDPSCs in 24-well plates at a density of 1 x 10⁴ cells/well and culture for

24 hours.

Induction of Differentiation: Replace the culture medium with an osteogenic induction

medium (α-MEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and

50 µg/mL ascorbic acid) containing various concentrations of strontium lactate (e.g., 0.01

mM, 0.1 mM, 1 mM, 2.5 mM).

Culture Period: Culture the cells for 7 and 14 days, changing the medium every 3 days.
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ALP Staining: After the culture period, fix the cells with 4% paraformaldehyde and stain for

ALP activity using a commercially available kit.

Quantitative Analysis: For quantitative assessment, lyse the cells and measure the ALP

activity in the lysate using a p-nitrophenyl phosphate (pNPP) substrate. Normalize the ALP

activity to the total protein content.

B. Alizarin Red S (ARS) Staining for Mineralization

Cell Seeding and Differentiation: Follow steps 1-3 as described for the ALP activity assay,

but extend the culture period to 14 and 21 days.

Staining: After the culture period, fix the cells and stain with 2% Alizarin Red S solution (pH

4.2) for 20 minutes at room temperature.

Visualization: Wash the wells with deionized water and visualize the calcium deposits under

a microscope.

Quantitative Analysis: To quantify the mineralization, destain the wells with 10%

cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is for analyzing the expression of key odontogenic marker genes.
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Culture hDPSCs with/without Strontium Lactate

Extract total RNA

Synthesize cDNA via reverse transcription

Perform quantitative PCR with primers for target genes (Runx2, DSPP, DMP1) and a housekeeping gene (e.g., GAPDH)

Analyze data using the 2-ΔΔCt method

Relative gene expression levels

Click to download full resolution via product page

Caption: Workflow for qRT-PCR analysis of odontogenic gene expression.

Methodology:

Cell Culture: Culture hDPSCs in the presence or absence of strontium lactate for a

specified period (e.g., 7 or 14 days).

RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a

reverse transcription kit.
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Quantitative PCR: Perform real-time quantitative PCR (qPCR) using SYBR Green master

mix and specific primers for odontogenic marker genes (e.g., RUNX2, DSPP, DMP1) and a

housekeeping gene (e.g., GAPDH) for normalization.

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the

experimental conditions based on their specific cell lines, reagents, and equipment. All work

with human cells should be conducted under appropriate ethical guidelines and approvals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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